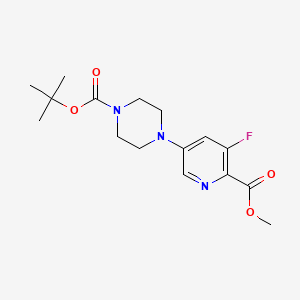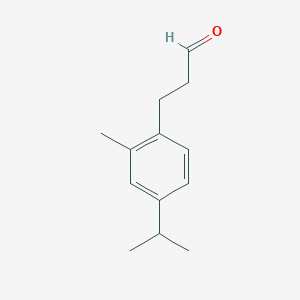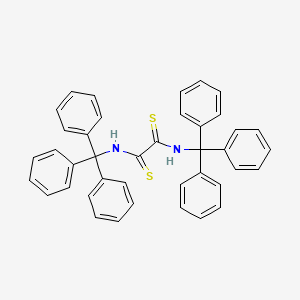
Oxamide, N,N'-ditrityldithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N,N’-ditrityldithio- is a specialized organic compound with the molecular formula C40H32N2S2 It is a derivative of oxamide, where the hydrogen atoms are replaced by trityl groups and sulfur atoms
Preparation Methods
The synthesis of Oxamide, N,N’-ditrityldithio- typically involves the reaction of oxamide with trityl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0°C to 5°C to ensure the selective formation of the desired product. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur source such as hydrogen sulfide or sodium sulfide to yield the final product .
Chemical Reactions Analysis
Oxamide, N,N’-ditrityldithio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxamide, N,N’-ditrityldithio- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-ditrityldithio- involves its interaction with molecular targets such as enzymes and receptors. The trityl groups provide steric hindrance, which can affect the binding affinity and specificity of the compound. The sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the modulation of signal transduction and metabolic pathways .
Comparison with Similar Compounds
Oxamide, N,N’-ditrityldithio- can be compared with other similar compounds such as:
N,N’-Dioctyldithiooxamide: This compound has octyl groups instead of trityl groups, leading to different solubility and reactivity properties.
N,N’-Dicyclohexyldithiooxamide: The cyclohexyl groups provide different steric and electronic effects compared to trityl groups.
N,N’-Dibenzyldithiooxamide: The benzyl groups offer different binding interactions and reactivity compared to trityl groups.
The uniqueness of Oxamide, N,N’-ditrityldithio- lies in its trityl groups, which provide significant steric hindrance and influence its chemical reactivity and binding properties .
Properties
CAS No. |
63867-45-8 |
|---|---|
Molecular Formula |
C40H32N2S2 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
N,N'-ditritylethanedithioamide |
InChI |
InChI=1S/C40H32N2S2/c43-37(41-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(44)42-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H,(H,41,43)(H,42,44) |
InChI Key |
OWISUWPODCMPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)C(=S)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


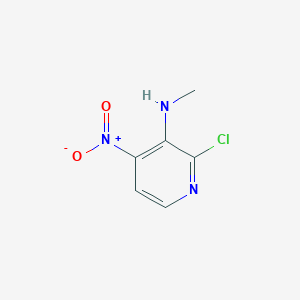

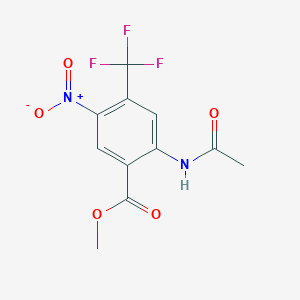
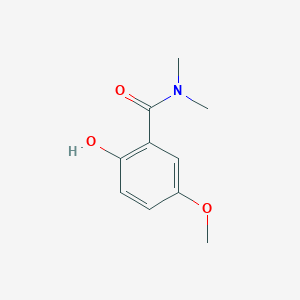
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
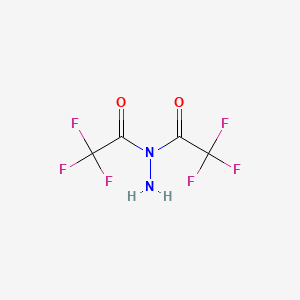
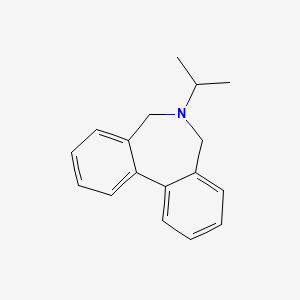
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
